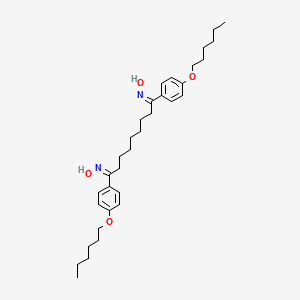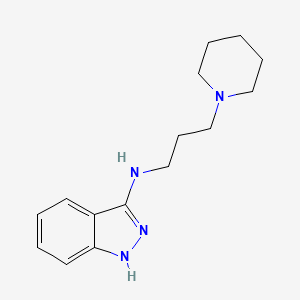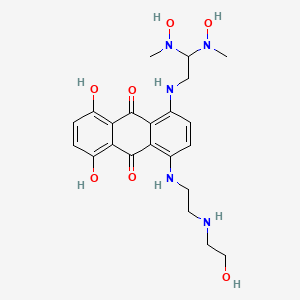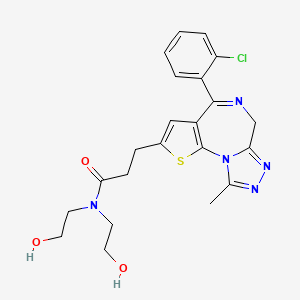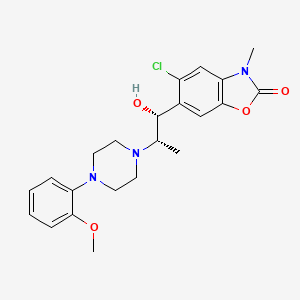
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- is a complex organic compound that belongs to the class of benzoxazolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- typically involves multi-step organic reactions. The starting materials often include substituted benzoxazolones and piperazine derivatives. The reaction conditions may involve:
Catalysts: Commonly used catalysts include acids or bases to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol are often used.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Benzoxazolone: The parent compound with similar structural features.
5-Chloro-2(3H)-benzoxazolone: A chlorinated derivative with comparable properties.
6-(1-Hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-2(3H)-benzoxazolone: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
132634-46-9 |
|---|---|
Fórmula molecular |
C22H26ClN3O4 |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
5-chloro-6-[(1R,2S)-1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H26ClN3O4/c1-14(21(27)15-12-20-18(13-16(15)23)24(2)22(28)30-20)25-8-10-26(11-9-25)17-6-4-5-7-19(17)29-3/h4-7,12-14,21,27H,8-11H2,1-3H3/t14-,21-/m0/s1 |
Clave InChI |
XZCLQIAOXQXJGJ-QKKBWIMNSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC=C4OC |
SMILES canónico |
CC(C(C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






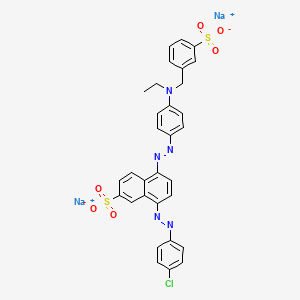

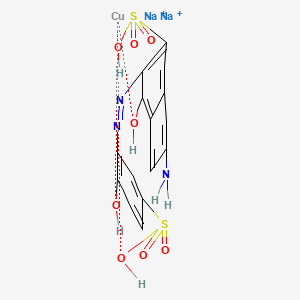
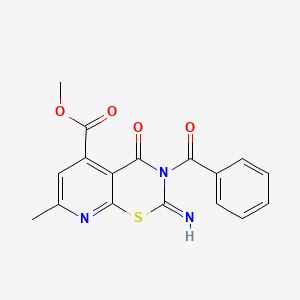

![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12715824.png)
